2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide
Description
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-butylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-2-3-6-15-9-11-16(12-10-15)25-19(26)13-28-22-21-20(23-14-24-22)17-7-4-5-8-18(17)27-21/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKHWEJFLYGFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine ring system.
Thioether Formation: The benzofuro[3,2-d]pyrimidine core is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate is coupled with 4-butylphenylacetamide under suitable conditions, such as using coupling reagents like EDCI or DCC, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the thioether linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic rings, modified thioether linkage.
Substitution: Functionalized aromatic rings with various substituents.
Scientific Research Applications
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Side Chain
(a) N-(2-Ethoxyphenyl) Analog
- Structure : 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-ethoxyphenyl)acetamide
- Molecular Formula : C₂₀H₁₇N₃O₃S
- Molecular Weight : 379.434 g/mol
- Key Differences : The 2-ethoxy group introduces steric hindrance and electron-donating effects, which may reduce binding affinity compared to the linear 4-butyl chain in the target compound.
(b) N-[4-(Trifluoromethoxy)phenyl] Analog
- Structure : 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Molecular Formula : C₁₉H₁₂F₃N₃O₃S
- Molecular Weight : 419.377 g/mol
(c) N-(4-Methoxyphenyl) and N-(3,5-Dimethylphenyl) Analogs
- N-(4-Methoxyphenyl) :
- N-(3,5-Dimethylphenyl) :
- Key Differences : Methoxy groups enhance electron density, while dimethyl substituents increase steric bulk. Both may alter binding interactions in enzyme pockets compared to the butyl group.
Core Heterocyclic Modifications
(a) Thieno[3,2-d]pyrimidinyl Analog
- Structure: 2-{3-Methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-ylsulfanyl}-N-(4-butylphenyl)acetamide
- Molecular Formula : C₂₅H₂₅N₃O₂S₂
- Molecular Weight : 463.614 g/mol
(b) Benzothiazole-Based Analogs
Physicochemical and Pharmacokinetic Properties
- Key Trends: The trifluoromethoxy analog exhibits the highest lipophilicity (logP ~4.5), favoring membrane penetration but risking solubility issues. The thieno analog’s sulfur atom may enhance metabolic stability compared to the oxygen-containing benzofuro system.
Biological Activity
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. Its unique structure, characterized by a benzofuro[3,2-d]pyrimidine core, suggests a rich biological activity profile. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thioether linkage and an acetamide functional group, which are critical for its biological interactions. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuro[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Thioether Formation : A nucleophilic substitution reaction introduces the thioether group.
- Acetamide Formation : The final step involves acylation with 4-butylphenylacetyl chloride.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The benzofuro[3,2-d]pyrimidine core is known to inhibit certain biological pathways, potentially leading to therapeutic effects in various disease models.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of benzofuro[3,2-d]pyrimidine have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range (0.57 μM to 1.31 μM) . This suggests that this compound may also exhibit similar efficacy.
Antimicrobial Activity
The compound's thioether group may enhance its antimicrobial properties. Studies have indicated that similar thioether-containing compounds display moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains.
Antifungal Activity
In addition to antibacterial properties, there is evidence suggesting antifungal activity against species such as Candida albicans and Fusarium oxysporum. MIC values for antifungal activity were reported between 16.69 to 222.31 µM .
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated a series of benzofuro[3,2-d]pyrimidine derivatives for anticancer activity. The results indicated that modifications on the phenyl ring significantly influenced potency against MCF-7 cells .
- Antimicrobial Evaluation : In another study focusing on thioether compounds, the synthesized derivatives exhibited promising antimicrobial activities across a panel of bacterial strains, reinforcing the potential of thiol-containing compounds in drug development .
Comparative Analysis
| Compound Type | Biological Activity | IC50/MIC Values |
|---|---|---|
| Benzofuro[3,2-d]pyrimidine Derivatives | Anticancer (MCF-7) | 0.57 - 1.31 μM |
| Thioether Compounds | Antibacterial | 4.69 - 156.47 µM |
| Acetamide Derivatives | Antifungal | 16.69 - 222.31 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
